molecular formula C10H17IO2 B14215720 Ethyl 5-iodooct-2-enoate CAS No. 827573-92-2

Ethyl 5-iodooct-2-enoate

Cat. No.: B14215720
CAS No.: 827573-92-2
M. Wt: 296.14 g/mol
InChI Key: BJLJHEVEEYPNQT-UHFFFAOYSA-N
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Description

Ethyl 5-iodooct-2-enoate is an organic compound with the molecular formula C10H17IO2 It is an ester derivative of octenoic acid, featuring an iodine atom at the fifth position and a double bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodooct-2-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like 5-iodo-1-pentene under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodooct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-hydroxy- or 5-amino-oct-2-enoate derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 5-iodooct-2-en-1-ol.

Scientific Research Applications

Ethyl 5-iodooct-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-iodooct-2-enoate in biological systems involves its interaction with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Ethyl 5-iodooct-2-enoate can be compared with other similar compounds, such as:

This compound stands out due to the unique reactivity of the iodine atom, making it a valuable compound for specific synthetic applications.

Properties

CAS No.

827573-92-2

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

ethyl 5-iodooct-2-enoate

InChI

InChI=1S/C10H17IO2/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

BJLJHEVEEYPNQT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CC(=O)OCC)I

Origin of Product

United States

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